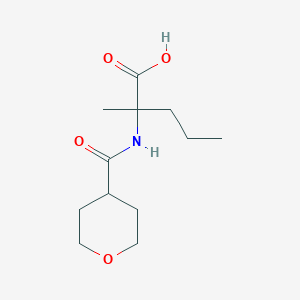![molecular formula C12H13ClFNO4S B7557072 2-[(3-Chloro-4-fluorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7557072.png)
2-[(3-Chloro-4-fluorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Chloro-4-fluorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid, also known as CFTRinh-172, is a small molecule inhibitor that specifically targets the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride ion channel that is essential for maintaining proper fluid balance in the lungs, pancreas, and other organs. Mutations in the CFTR gene result in the development of cystic fibrosis (CF), a life-threatening genetic disorder that affects approximately 70,000 people worldwide. CFTRinh-172 has been extensively studied for its potential therapeutic applications in treating CF and other related diseases.
Mechanism of Action
2-[(3-Chloro-4-fluorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid specifically targets the CFTR protein by binding to a specific site on the channel and preventing chloride ion transport. The exact mechanism of action is not fully understood, but it is thought to involve the stabilization of the closed state of the CFTR channel.
Biochemical and Physiological Effects:
2-[(3-Chloro-4-fluorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid has been shown to effectively inhibit CFTR activity in vitro and in vivo, resulting in decreased chloride ion transport and altered fluid secretion. This has important implications for the treatment of CF and other related diseases, which are characterized by abnormal mucus secretion and impaired lung function. 2-[(3-Chloro-4-fluorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid has also been shown to inhibit bacterial infection in vitro, suggesting that it may have potential as an antibacterial agent.
Advantages and Limitations for Lab Experiments
2-[(3-Chloro-4-fluorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid has several advantages as a research tool, including its specificity for CFTR, its ability to effectively inhibit CFTR activity, and its well-characterized mechanism of action. However, there are also several limitations to its use, including its potential for off-target effects, its limited solubility in aqueous solutions, and its potential for toxicity at high concentrations.
Future Directions
There are several future directions for the research and development of 2-[(3-Chloro-4-fluorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid. These include:
1. Optimization of the synthesis method to improve yield and purity.
2. Development of more potent and selective CFTR inhibitors.
3. Investigation of the potential therapeutic applications of 2-[(3-Chloro-4-fluorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid in treating CF and other related diseases.
4. Development of new experimental models to study the underlying mechanisms of CF and other related diseases.
5. Investigation of the potential antibacterial properties of 2-[(3-Chloro-4-fluorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid and its derivatives.
6. Evaluation of the safety and toxicity of 2-[(3-Chloro-4-fluorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid in preclinical and clinical studies.
Synthesis Methods
2-[(3-Chloro-4-fluorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid can be synthesized using a multi-step process that involves the reaction of various starting materials. The synthesis method typically involves the use of organic solvents and reagents, and requires specialized equipment and expertise. The final product is purified using chromatography and characterized using various analytical techniques.
Scientific Research Applications
2-[(3-Chloro-4-fluorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid has been extensively studied for its potential therapeutic applications in treating CF and other related diseases. It has been shown to effectively inhibit CFTR activity in vitro and in vivo, and has been used in a variety of experimental models to study the underlying mechanisms of CF and other related diseases. 2-[(3-Chloro-4-fluorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid has also been used to investigate the role of CFTR in various physiological processes, such as ion transport, mucus secretion, and bacterial infection.
properties
IUPAC Name |
2-[(3-chloro-4-fluorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClFNO4S/c13-10-5-9(3-4-11(10)14)20(18,19)15(7-12(16)17)6-8-1-2-8/h3-5,8H,1-2,6-7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMJOWJPYLLELMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN(CC(=O)O)S(=O)(=O)C2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Chloro-4-fluorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[Cyclopropylmethyl-(4-fluorophenyl)sulfonylamino]acetic acid](/img/structure/B7556989.png)

![2-[Cyclopropylmethyl-(4-ethylbenzoyl)amino]acetic acid](/img/structure/B7556999.png)
![2-[Cyclopropylmethyl-(1-methylpyrazol-4-yl)sulfonylamino]acetic acid](/img/structure/B7557016.png)
![2-[[2-(4-Chlorophenyl)acetyl]-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7557019.png)
![2-[Cyclopropylmethyl-(3-fluoro-4-methoxyphenyl)sulfonylamino]acetic acid](/img/structure/B7557026.png)
![2-[(5-Bromofuran-2-carbonyl)-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7557036.png)
![2-[[Cyclohexyl(methyl)sulfamoyl]-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7557042.png)
![2-[Cyclopropylmethyl(1,4-dioxane-2-carbonyl)amino]acetic acid](/img/structure/B7557050.png)
![2-[Cyclopropylmethyl(pyridine-2-carbonyl)amino]acetic acid](/img/structure/B7557057.png)

![2-[Cyclopropylmethyl-(2-methoxyphenyl)sulfonylamino]acetic acid](/img/structure/B7557070.png)
![2-[Cyclopropylmethyl-[2-(1,3,5-trimethylpyrazol-4-yl)acetyl]amino]acetic acid](/img/structure/B7557077.png)
![2-[Cyclopropylmethyl-(2,3,4-trifluorophenyl)sulfonylamino]acetic acid](/img/structure/B7557089.png)